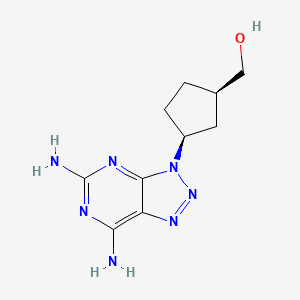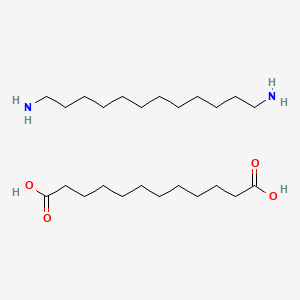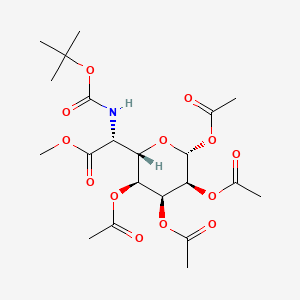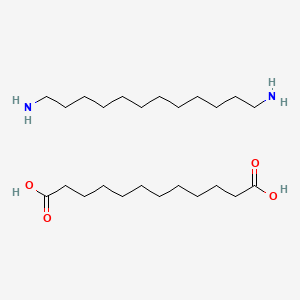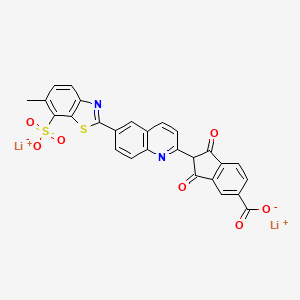
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with b-alanine, monohydrochloride, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with b-alanine, monohydrochloride, trans- is a complex cyclic peptide. Cyclic peptides are known for their stability and bioactivity, making them significant in various scientific fields, including medicinal chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of cyclic peptides may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified. The choice of method depends on the peptide’s complexity and the required yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyclic peptides can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often leading to the formation of disulfide bonds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, breaking disulfide bonds.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific functional groups present in the peptide and the reaction conditions. For example, oxidation may lead to the formation of cyclic disulfides, while reduction may yield linear peptides.
Aplicaciones Científicas De Investigación
Cyclic peptides have a wide range of applications in scientific research:
Chemistry: Used as catalysts and building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their potential as drugs, particularly in targeting protein-protein interactions.
Industry: Utilized in the development of new materials and as bioactive agents in various formulations.
Mecanismo De Acción
The mechanism of action of cyclic peptides often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a biological effect. The pathways involved depend on the specific peptide and its target.
Comparación Con Compuestos Similares
Cyclic peptides can be compared to other bioactive peptides, such as linear peptides and peptidomimetics. Their unique cyclic structure often confers greater stability and specificity in binding to targets. Similar compounds include:
Linear peptides: Less stable but easier to synthesize.
Peptidomimetics: Synthetic molecules designed to mimic the structure and function of peptides.
Propiedades
Número CAS |
138661-18-4 |
|---|---|
Fórmula molecular |
C53H86ClN9O18 |
Peso molecular |
1172.8 g/mol |
Nombre IUPAC |
[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] 3-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C53H85N9O18.ClH/c1-5-27(2)22-28(3)12-10-8-6-7-9-11-13-39(69)56-33-24-37(67)49(75)60-51(77)44-35(65)19-21-61(44)53(79)42(36(66)25-38(55)68)58-50(76)43(46(72)45(71)30-14-16-32(17-15-30)80-40(70)18-20-54)59-48(74)34-23-31(64)26-62(34)52(78)41(29(4)63)57-47(33)73;/h14-17,27-29,31,33-37,41-46,49,63-67,71-72,75H,5-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,69)(H,57,73)(H,58,76)(H,59,74)(H,60,77);1H |
Clave InChI |
IUJKTRPPNXFQPH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OC(=O)CCN)O)O)C(CC(=O)N)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


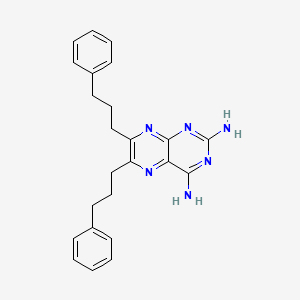
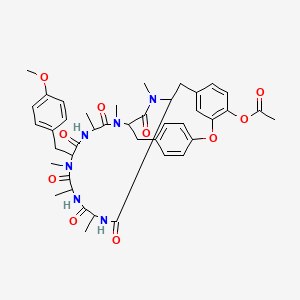
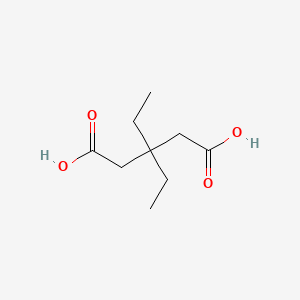
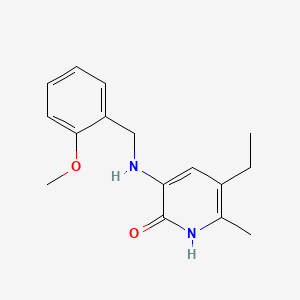
![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)

